molecular formula C12H16ClN5O5 B1257104 Sangivamycin hydrochloride CAS No. 21090-35-7

Sangivamycin hydrochloride

Número de catálogo: B1257104
Número CAS: 21090-35-7
Peso molecular: 345.74 g/mol
Clave InChI: WTSGTUMQZSEZIW-CCUUNMJDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sangivamycin hydrochloride is a nucleoside analog that was originally isolated from the bacterium Streptomyces rimosus. It is known for its antibiotic, antiviral, and anticancer properties. This compound acts as an inhibitor of protein kinase C, a key enzyme involved in various cellular processes. This compound has been investigated for its potential medical applications, including its efficacy against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and other viruses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of sangivamycin hydrochloride involves several steps, starting from readily available precursors. One common method involves the use of nitrilase enzymes to convert a cyanide group into an amine group by hydrolysis. This method is both stable and economical for producing pharmaceutically useful sangivamycin .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Streptomyces rimosus. The fermentation broth is then subjected to various purification steps, including solvent extraction, crystallization, and chromatography, to isolate and purify the compound .

Análisis De Reacciones Químicas

Types of Reactions

Sangivamycin hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Sangivamycin can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions include various derivatives of sangivamycin, which may have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Case Studies and Findings

  • In Vitro Studies : Research indicates that Sangivamycin demonstrates pronounced activity against human carcinoma cells, such as HeLa cells, with effective concentrations as low as 0.01 to 0.05 mcg/cc .
  • In Vivo Efficacy : In studies involving orthotopically implanted tumors in mice, Sangivamycin significantly reduced tumor growth. Specifically, treatment led to a decrease in tumor weight by approximately 50% and tumor volume by about 70% .

Comparative Efficacy

A comparative study showed that Sangivamycin and its derivative Toyocamycin were significantly more effective than Gemcitabine in targeting pancreatic ductal adenocarcinoma cell lines .

Broad-Spectrum Antiviral Activity

Sangivamycin has been evaluated for its ability to inhibit the replication of various viruses, including Ebola Virus and Marburg Virus. In vitro assays demonstrated that it effectively reduces viral replication at nanomolar concentrations .

Experimental Protocols

  • In studies assessing its antiviral properties, Sangivamycin was tested alongside other antiviral agents like Remdesivir. The results indicated that Sangivamycin could enhance the efficacy of these treatments when used in combination .

Combination Therapies

Sangivamycin is often explored in combination with other chemotherapeutic agents to enhance therapeutic outcomes. Its use alongside nitrogen-mustard type agents and other carcinostatic drugs has been documented, suggesting synergistic effects that improve overall efficacy against malignancies .

Pharmacological Properties

Sangivamycin hydrochloride is characterized by its solubility and stability in various pharmaceutical formulations. It can be administered via oral or parenteral routes, making it versatile for clinical applications. The compound's pharmacokinetics indicate a favorable profile for use in long-term treatment regimens .

Data Summary Table

Application AreaKey FindingsReference
AnticancerEffective against HeLa cells at low concentrations
Pancreatic CancerSuperior efficacy compared to Gemcitabine
AntiviralInhibits Ebola and Marburg virus replication
Combination TherapySynergistic effects with other chemotherapeutics

Mecanismo De Acción

Sangivamycin hydrochloride exerts its effects by inhibiting protein kinase C, an enzyme that plays a crucial role in cell growth, differentiation, and apoptosis. By inhibiting this enzyme, sangivamycin can disrupt various cellular processes, leading to the death of cancer cells and inhibition of viral replication. The compound also affects other molecular targets and pathways, including the Haspin-Histone H3-survivin signaling pathway, which is involved in cell division and survival .

Comparación Con Compuestos Similares

Sangivamycin hydrochloride is similar to other nucleoside analogs, such as:

    Toyocamycin: Another nucleoside analog with similar antiviral and anticancer properties.

    Tubercidin: A nucleoside analog that preferentially enters anabolic pathways of adenosine.

    Formycin: An unusual nucleoside analog with a unique C-C linkage of the base to the sugar.

Compared to these compounds, this compound is unique in its potent inhibition of protein kinase C and its broad-spectrum antiviral activity. It has shown greater efficacy against certain viruses, such as SARS-CoV-2, compared to other nucleoside analogs like remdesivir .

Propiedades

Número CAS

21090-35-7

Fórmula molecular

C12H16ClN5O5

Peso molecular

345.74 g/mol

Nombre IUPAC

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide;hydrochloride

InChI

InChI=1S/C12H15N5O5.ClH/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12;/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16);1H/t5-,7-,8-,12-;/m1./s1

Clave InChI

WTSGTUMQZSEZIW-CCUUNMJDSA-N

SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N.Cl

SMILES isomérico

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N.Cl

SMILES canónico

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N.Cl

Sinónimos

4-amino-5-carboxamido-7-(D-ribofuranosyl)-pyrrolo-(2,3-d)pyrimidine
NSC 65346
sangivamycin
sangivamycin monohydrochloride

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sangivamycin hydrochloride
Reactant of Route 2
Sangivamycin hydrochloride
Reactant of Route 3
Reactant of Route 3
Sangivamycin hydrochloride
Reactant of Route 4
Reactant of Route 4
Sangivamycin hydrochloride
Reactant of Route 5
Reactant of Route 5
Sangivamycin hydrochloride
Reactant of Route 6
Reactant of Route 6
Sangivamycin hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.